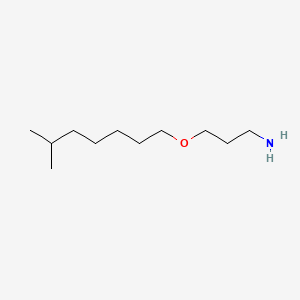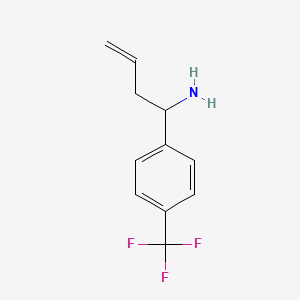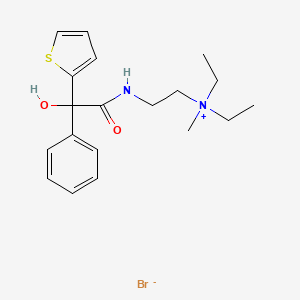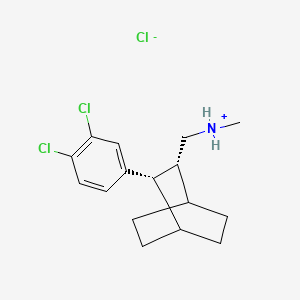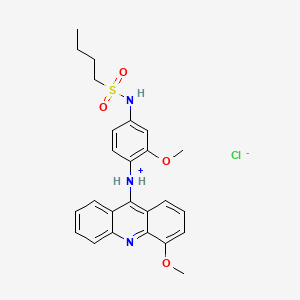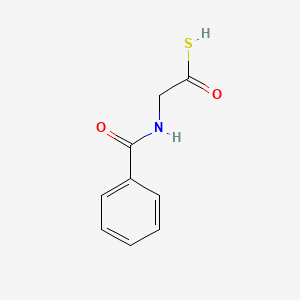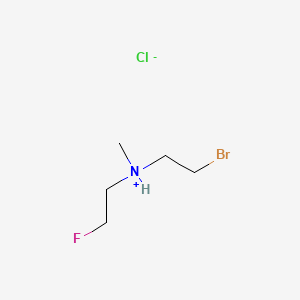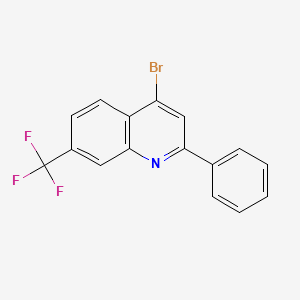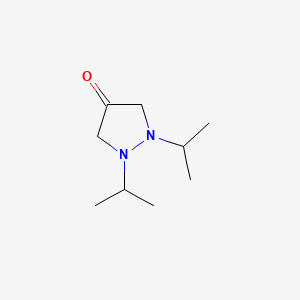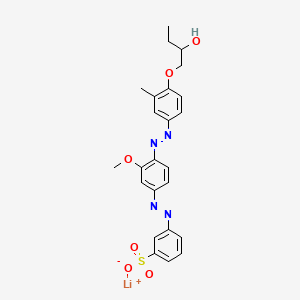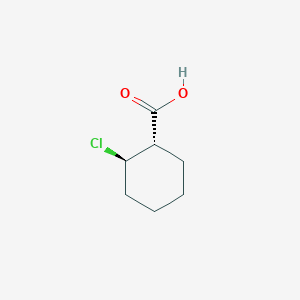
Cyclohexanecarboxylic acid, 2-chloro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanecarboxylic acid, 2-chloro-, trans- is an organic compound with the molecular formula C7H11ClO2 It is a derivative of cyclohexanecarboxylic acid, where a chlorine atom is substituted at the 2-position in the trans configuration
準備方法
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 2-chloro-, trans- can be synthesized through several methods. One common approach involves the chlorination of cyclohexanecarboxylic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
-
Chlorination with Thionyl Chloride
- Cyclohexanecarboxylic acid is reacted with thionyl chloride.
- The reaction is carried out under reflux conditions.
- The product is purified through distillation or recrystallization.
-
Chlorination with Phosphorus Trichloride
- Cyclohexanecarboxylic acid is reacted with phosphorus trichloride.
- The reaction is conducted at elevated temperatures.
- The product is isolated and purified similarly to the thionyl chloride method.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid, 2-chloro-, trans- may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the quality and consistency of the product.
化学反応の分析
Types of Reactions
Cyclohexanecarboxylic acid, 2-chloro-, trans- undergoes various chemical reactions, including:
-
Substitution Reactions
- The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
- Common reagents: Sodium hydroxide (NaOH), ammonia (NH3).
-
Reduction Reactions
- The compound can be reduced to cyclohexanecarboxylic acid using reducing agents.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Oxidation Reactions
- The compound can be oxidized to form cyclohexanone derivatives.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Substitution: Cyclohexanecarboxylic acid derivatives with different functional groups.
Reduction: Cyclohexanecarboxylic acid.
Oxidation: Cyclohexanone derivatives.
科学的研究の応用
Cyclohexanecarboxylic acid, 2-chloro-, trans- has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds.
-
Medicine
- Explored for its potential therapeutic properties.
- Used in the synthesis of pharmaceutical intermediates.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
作用機序
The mechanism of action of cyclohexanecarboxylic acid, 2-chloro-, trans- depends on its specific application
-
Molecular Targets
- Enzymes: The compound may inhibit or activate specific enzymes.
- Receptors: It may bind to receptors and modulate their activity.
-
Pathways Involved
- Signal Transduction: The compound can influence cellular signaling pathways.
- Metabolic Pathways: It may affect metabolic processes by interacting with key enzymes.
類似化合物との比較
Cyclohexanecarboxylic acid, 2-chloro-, trans- can be compared with other similar compounds, such as:
-
Cyclohexanecarboxylic Acid
- Lacks the chlorine substitution.
- Different reactivity and applications.
-
Cyclohexanecarboxylic Acid, 2-chloro- (cis-)
- Different stereochemistry (cis- instead of trans-).
- May exhibit different physical and chemical properties.
-
Chlorocyclohexane
- Chlorine substitution on the cyclohexane ring without the carboxylic acid group.
- Different reactivity and applications.
Conclusion
Cyclohexanecarboxylic acid, 2-chloro-, trans- is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in scientific studies.
特性
CAS番号 |
26041-69-0 |
|---|---|
分子式 |
C7H11ClO2 |
分子量 |
162.61 g/mol |
IUPAC名 |
(1S,2R)-2-chlorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11ClO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |
InChIキー |
UOYCVJQBIVUXEK-PHDIDXHHSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)Cl |
正規SMILES |
C1CCC(C(C1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


